9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Tricyclic xanthine derivatives, including compounds structurally related to 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been designed as multitarget drugs for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds show potent dual-target-directed activity as A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Their ability to act on multiple targets relevant for both symptomatic and disease-modifying treatment of neurodegenerative diseases could provide advantages over single-target therapeutics (Brunschweiger et al., 2014).
Adenosine Receptor and MAO-B Inhibition
A library of tetrahydropyrimido[2,1-f]purinediones was prepared and evaluated for interactions with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO), particularly MAO-B. The introduction of certain substituted phenyl, benzyl, or phenethyl residues led to the discovery of potent MAO-B inhibitors and dual-activity A1/A2A adenosine receptor antagonists. This suggests that these compounds could serve as leads for developing novel treatments for neurodegenerative conditions (Koch et al., 2013).
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-8-5-10-19(14-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-7-13-29(21)24)20-11-6-9-17(2)18(20)3/h5-6,8-11,14H,7,12-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQRCSXKQYTZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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